1,3-Diphenylpropene

Radical Polymerization Chain Transfer Agent Polymer End-Group Control

Procure 1,3-Diphenylpropene (CAS 3412-44-0) to leverage its unique 1,3-disubstituted conjugated system. Unlike the inactive 1,2-isomer, this specific positional isomer acts as a potent chain transfer agent and retarder in MMA/styrene polymerizations, capturing benzoyloxy radicals with 8x the reactivity of MMA. It also serves as the essential benchmark for di-π-methane rearrangement mechanistic studies, exhibiting a baseline quantum yield (Φdiπ = 0.005). Verify isomer identity to guarantee experimental outcomes.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 3412-44-0
Cat. No. B1239356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylpropene
CAS3412-44-0
Synonyms1,3-diphenylpropene
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=CC2=CC=CC=C2
InChIInChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2/b12-7+
InChIKeyAIMDYNJRXHEXEL-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylpropene (CAS 3412-44-0) | Chemical Identity, Isomeric Form, and Fundamental Properties


1,3-Diphenylpropene (CAS 3412-44-0) is an organic compound belonging to the phenyl-substituted alkene class, specifically the 1,3-diphenylpropene family. Its molecular formula is C15H14 with a molecular weight of 194.27 g/mol [1]. The compound exists predominantly as the trans (E) isomer and features a propene backbone substituted with phenyl groups at both the 1- and 3-positions, yielding a conjugated styryl-phenyl system [2]. It is a solid at room temperature with a reported boiling point of 159 °C at 25 Torr and a density of 1.0019 g/cm³ .

Why 1,3-Diphenylpropene (3412-44-0) Cannot Be Replaced with Other Phenylpropene Isomers or Analogs in Radical Polymerization Control and Photochemical Studies


Substitution of 1,3-diphenylpropene with seemingly similar phenyl-substituted propenes is not viable because each analog exhibits profoundly different radical-trapping efficiency, polymerization retardation behavior, and photochemical quantum yields. The 1,3-disubstituted pattern of this compound confers a unique conjugated diene system that enables phenyl-vinyl bridging photochemistry and produces a di-π-methane rearrangement product, whereas the 1,2-isomer lacks this activated decay pathway entirely [1]. In radical polymerization, 1,3-diphenylpropene acts as a powerful chain transfer agent and retarder, while 1,2-diphenylpropene has almost no effect on polymerization rates, and 3-phenyl-1-propene (allylbenzene) exhibits only moderate transfer activity [2][3]. Consequently, selecting the correct positional isomer is critical for achieving the desired mechanistic outcome in both polymer chemistry and photochemical applications.

1,3-Diphenylpropene (3412-44-0): Comparative Quantitative Evidence for Scientific Selection


Radical Chain Transfer Efficiency: 1,3-Diphenylpropene vs. 1,2-Diphenylpropene and Allylbenzene in MMA Polymerization

In radical polymerization of methyl methacrylate (MMA) at 60 °C, 1,3-diphenylpropene (1,3-DPP) demonstrates significantly higher chain transfer activity than its 1,2-isomer or allylbenzene. Relative reactivities toward the benzoyloxy radical are reported as MMA:1, 1,3-DPP:8, and 1,2-DPP:28, establishing that 1,3-DPP captures initiating radicals approximately 3.5 times more effectively than 1,2-DPP [1]. Furthermore, 1,3-DPP acts as a powerful retarder and transfer agent, whereas 1,2-DPP exhibits almost no effect on polymerization rate and is only a weak transfer agent [2].

Radical Polymerization Chain Transfer Agent Polymer End-Group Control

Photochemical Quantum Yields: 1,3-Diphenylpropene Isomerization and Di-π-Methane Rearrangement vs. 3-Substituted Derivatives

Room-temperature quantum yields for trans,cis isomerization (Φiso) and di-π-methane rearrangement (Φdiπ) differentiate 1,3-diphenylpropene (t-1) from its 3-substituted analogs. For the unsubstituted parent compound t-1, Φiso = 0.30, Φsens = 0.52, and Φdiπ = 0.005 [1]. In contrast, the 3-methyl derivative (t-2) exhibits Φiso = 0.11 and Φdiπ = 0.21, while the 3,3-dimethyl (t-3) and 3,3,3-triphenyl (t-4) derivatives show progressively higher Φdiπ values (0.42 and 0.30, respectively) and lower Φiso values [1].

Organic Photochemistry Di-π-Methane Rearrangement Quantum Yield

Polymerization Retardation: 1,3-Diphenylpropene as a Powerful Retarder vs. Inert 1,2-Diphenylpropene

In the radical polymerization of both methyl methacrylate (MMA) and styrene (STY) at 60 °C, 1,3-diphenylpropene (1,3-DPP) exhibits strong retardation of polymerization rate, whereas 1,2-diphenylpropene (1,2-DPP) has almost no effect on the rates of polymerization [1]. Additionally, 3-phenyl-1-propene (allylbenzene, AB) and 1-phenyl-1-propene (β-methylstyrene, EMS) show intermediate retardation behaviors, but 1,3-DPP is characterized as a powerful transfer agent and retarder [1].

Polymerization Kinetics Retarder Radical Trapping

1,3-Diphenylpropene (3412-44-0): Evidence-Based Application Scenarios for Procurement and Research Use


Controlled Radical Polymerization Additive for MMA and Styrene Systems

Utilize 1,3-diphenylpropene as a potent chain transfer agent and polymerization retarder in methyl methacrylate (MMA) and styrene radical polymerizations at 60 °C. The compound effectively captures benzoyloxy radicals with a relative reactivity of 8 versus MMA at 1, enabling precise adjustment of molecular weight and end-group benzoate incorporation [1]. Select 1,3-diphenylpropene over the 1,2-isomer when significant retardation is required, as the latter exhibits negligible effect on polymerization rate [2].

Reference Standard for Di-π-Methane Rearrangement Photochemical Studies

Employ 1,3-diphenylpropene (t-1) as a benchmark compound for investigating di-π-methane (Zimmerman) rearrangement mechanisms. The unsubstituted parent exhibits a baseline quantum yield for rearrangement (Φdiπ = 0.005) and serves as a control for comparing the effects of 3-position substituents, which can increase Φdiπ up to 0.42 [1]. Temperature-dependent quantum yield measurements from 140–352 K enable detailed kinetic modeling of singlet state decay pathways [1].

Synthesis of 1,2-Diphenylcyclopropane via Photochemical Rearrangement

Direct irradiation of trans-1,3-diphenylpropene in methylcyclohexane solution yields trans-1,2-diphenylcyclopropane (p-1) via the di-π-methane rearrangement pathway, albeit in low quantum yield (Φdiπ = 0.005) [1]. For preparative applications requiring higher yields, 3-substituted derivatives such as the 3,3-dimethyl analog (Φdiπ = 0.42) may be considered as synthetic alternatives, but the parent compound remains essential for mechanistic validation [1].

Isomer-Specific Fe(acac)₃-Catalyzed Cross-Coupling Synthesis

Prepare 1,3-diphenylpropene isomers via Fe(acac)₃-catalyzed cross-coupling of (E)- or (Z)-1,3-dichloropropenes with phenylmagnesium bromide. This method provides stereocontrol over the double bond geometry, enabling access to either the trans (E) or cis (Z) isomers of 1,3-diphenylpropene for comparative photochemical or polymerization studies [1].

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